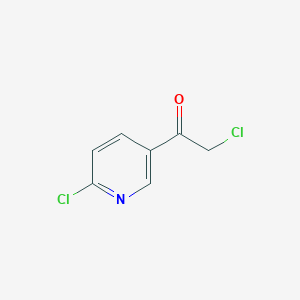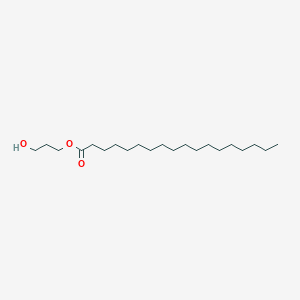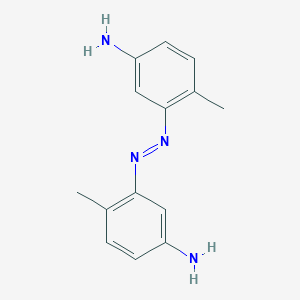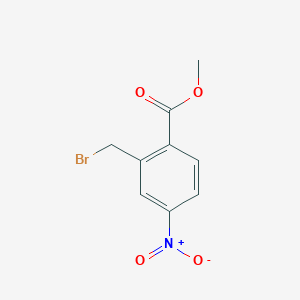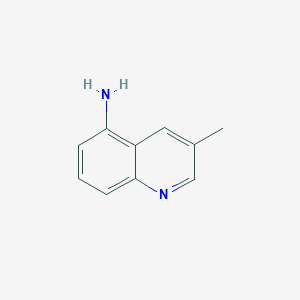
3-Methylquinolin-5-amine
概要
説明
3-Methylquinolin-5-amine (3-MQA) is a compound with the molecular formula C10H10N2. It is used for research and development purposes .
Synthesis Analysis
Quinoline, the core structure of 3-Methylquinolin-5-amine, has been synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These methods involve the use of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis
The molecular structure of 3-Methylquinolin-5-amine consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety . The ‘3-Methyl’ indicates a methyl group (-CH3) attached to the third carbon of the quinoline structure, and the ‘5-amine’ indicates an amine group (-NH2) attached to the fifth carbon.Chemical Reactions Analysis
Quinoline and its derivatives are known to undergo a wide range of chemical reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .科学的研究の応用
Antibacterial Properties
3-Methylquinolin-5-amine and its derivatives have been explored for their antibacterial properties. In a study, novel 5-amino-6-methylquinoline carboxylic acid, synthesized from 2,3,4-trifluoroaniline, demonstrated promising antibacterial potency comparable to ciprofloxacin, highlighting the potential of these compounds in antibacterial applications (Hong, Se-Ho, & Kim, 1997). Additionally, secondary and tertiary amines containing 2-chloro-6-methylquinoline showed significant antifungal and antibacterial activities, emphasizing their potential in combating various microbial infections (Kumar, Bawa, Kaushik, & Panda, 2011).
Dopaminergic and Serotonergic Activities
Research has also been conducted on the dopaminergic and serotonergic activities of compounds derived from 3-Methylquinolin-5-amine. One study found that (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine, a potent dopamine agonist, undergoes metabolic transformations leading to derivatives with comparable in vivo activity and good dopaminergic (D2) and serotonergic (5HT1A) activities (Heier et al., 1997).
Potential in Parkinson's Disease Research
A study identified 1,2,3,4-tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline as endogenous amines in non-treated rat brains. These amines might be involved in inducing parkinsonism, suggesting a potential research avenue in understanding Parkinson's disease (Kohno, Ohta, & Hirobe, 1986).
Synthesis and Reactions
Studies have shown the utility of 3-Methylquinolin-5-amine in various synthetic processes. For instance, cyclic amines like 1,2,3,4-tetrahydroisoquinoline undergo redox-neutral annulations with specific substrates, demonstrating their importance in organic synthesis (Paul, Adili, & Seidel, 2019). Another study explored the rhodium(iii)-catalyzed C(sp3)-H amination reaction of 8-methylquinolines, revealing their potential in synthesizing novel compounds with cytotoxic properties (Jeong et al., 2017).
Ligand-Free Iron Catalysis
In the realm of catalysis, 3-Methylquinolin-5-amine derivatives have been utilized in ligand-free iron-catalyzed benzylic C(sp3)–H amination, demonstrating their versatility in synthetic chemistry (Bao, Cao, Liu, & Zhu, 2019).
Safety And Hazards
特性
IUPAC Name |
3-methylquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-8-9(11)3-2-4-10(8)12-6-7/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDZRMIOPJNBCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylquinolin-5-amine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

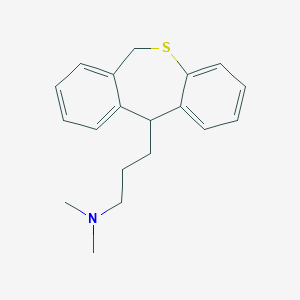

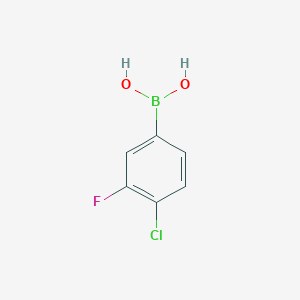
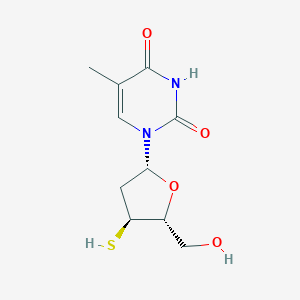
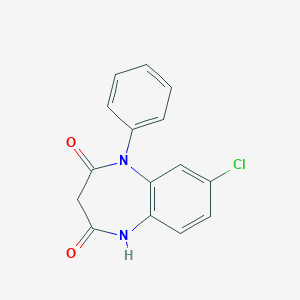
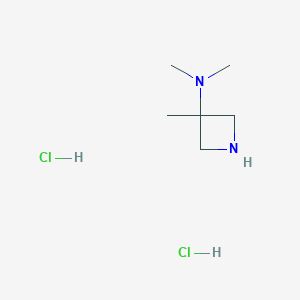
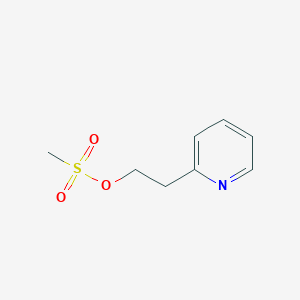
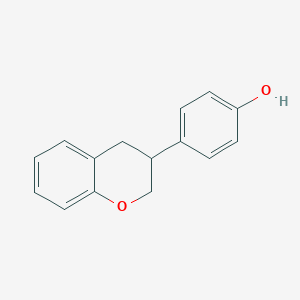
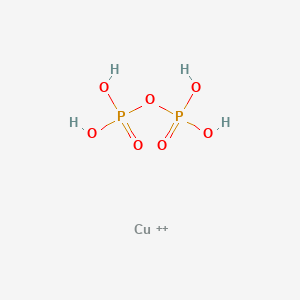
![5,7-Dimethylimidazo[1,2-a]pyrimidine](/img/structure/B161305.png)
